4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide
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Overview
Description
4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyridazines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazolo[3,4-d]pyridazinone core, and an acetamido-benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyridazinone core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyridazinone ring system.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the pyrazolo[3,4-d]pyridazinone core.
Attachment of the acetamido-benzamide moiety: This step involves the acylation reaction where the acetamido-benzamide moiety is attached to the core structure.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group or the acetamido-benzamide moiety.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but differ in their substituents and functional groups.
Imidazo[1,2-a]pyridines: These compounds have a different ring system but may exhibit similar chemical and biological properties.
Benzamides: These compounds share the benzamide moiety but differ in their overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Biological Activity
The compound 4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide is a synthetic derivative that belongs to the class of pyrazolo[3,4-d]pyridazines. These compounds have garnered attention due to their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The structural formula can be represented as follows:
This compound features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological properties.
Recent studies indicate that compounds within the pyrazolo[3,4-d]pyridazine class exhibit their biological effects primarily through the inhibition of specific kinases and modulation of signaling pathways. For instance, similar compounds have demonstrated inhibitory effects on MNK1 and MNK2 kinases, which are involved in cellular growth and proliferation processes. The presence of bulky substituents on the aromatic rings appears to enhance their inhibitory potency by stabilizing the binding interactions with target enzymes.
In Vitro Studies
In vitro assays have shown that This compound exhibits significant cytotoxicity against various cancer cell lines.
Cell Line | IC50 (μM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 10.39 | |
HCT-116 (Colon Cancer) | 6.90 | |
A549 (Lung Cancer) | 14.34 |
These values indicate that the compound is particularly effective against colon cancer cells compared to breast and lung cancer cells.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the pyrazolo[3,4-d]pyridazine structure significantly affect biological activity. The presence of electron-withdrawing groups on the aromatic rings enhances cytotoxicity, while electron-donating groups tend to reduce it. This suggests that careful tuning of substituents can optimize therapeutic efficacy.
Case Study 1: Anticancer Activity
In a study involving a series of pyrazolo[3,4-d]pyridazine derivatives, This compound was identified as one of the most potent inhibitors against HCT-116 cell lines with an IC50 value of 6.90 μM. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Kinase Inhibition
Another investigation focused on the compound's ability to inhibit MNK kinases in cellular models. The results indicated that treatment with this compound led to a significant reduction in eIF4E phosphorylation levels, confirming its role as a kinase inhibitor . This mechanism is critical as it affects protein synthesis and cell proliferation.
Properties
IUPAC Name |
4-[[2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O3/c1-12-17-10-24-28(16-8-4-14(22)5-9-16)19(17)21(31)27(26-12)11-18(29)25-15-6-2-13(3-7-15)20(23)30/h2-10H,11H2,1H3,(H2,23,30)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQIBQPAYBSIIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.